molecular formula C18H27N3O3 B7169359 N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7169359
M. Wt: 333.4 g/mol
InChI Key: QTQRWFKGYQCGLQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-4-24-16-9-6-5-8-15(16)19-18(23)21-11-7-10-20(12-13-21)17(22)14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRWFKGYQCGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Attachment of the Methylpropanoyl Group: The final step involves the acylation of the diazepane ring with a methylpropanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-N~3~-(2-methylpropanoyl)-beta-alaninamide: Shares similar structural features but differs in the presence of the beta-alaninamide group.

    N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness

N-(2-ethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and the diazepane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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